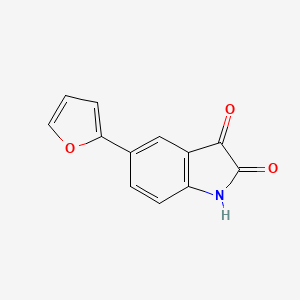

5-(2-Furyl)-1H-indole-2,3-dione

Description

Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry and Natural Products

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and natural products. nih.govnih.gov This structural motif is found in a vast array of biologically active molecules, underscoring its importance as a "privileged scaffold" in drug discovery. ijpsr.comnih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding interactions with a wide range of biological targets. researchgate.net

In nature, the indole ring is a fundamental component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites with profound physiological effects. nih.govbohrium.com Notable examples include the neurotransmitter serotonin (B10506), which regulates mood and various bodily functions, and the hormone melatonin, which governs sleep-wake cycles. nih.gov Furthermore, many indole alkaloids, a large and diverse family of natural products, exhibit significant pharmacological activities. nih.govbohrium.com For instance, vincristine (B1662923) and vinblastine (B1199706) are potent anticancer agents that function by inhibiting tubulin polymerization. nih.gov

The therapeutic applications of indole-containing compounds are extensive and continue to expand. Marketed drugs incorporating the indole scaffold are used to treat a wide spectrum of conditions, including cancer, microbial infections, inflammation, and neurological disorders. nih.govbohrium.com The structural versatility of the indole nucleus allows for the synthesis of large libraries of derivatives, which can be screened for novel biological activities, making it a continuously explored area in the quest for new therapeutic agents. nih.govmdpi.com

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound | Class | Biological Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. nih.govbohrium.com |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles. nih.gov |

| Vincristine | Alkaloid | Anticancer agent, inhibits tubulin polymerization. nih.gov |

| Indomethacin | NSAID | Anti-inflammatory drug. nih.gov |

| Sunitinib | Synthetic | Anticancer agent, tyrosine kinase inhibitor. nih.gov |

1H-Indole-2,3-dione (Isatin) as a Versatile Chemical Scaffold for Drug Discovery

1H-Indole-2,3-dione, commonly known as isatin (B1672199), is an oxidized derivative of indole that has garnered significant attention in medicinal chemistry. nih.gov First identified in 1841 as a product of the oxidation of indigo, isatin is now recognized as an endogenous compound found in mammalian tissues and fluids. nih.govsemanticscholar.org Its chemical structure features a reactive ketone group at the C-3 position and an amide at the C-2 position, making it a highly versatile building block for the synthesis of a wide array of heterocyclic compounds. semanticscholar.org

The isatin scaffold is considered a privileged structure in drug design due to the broad spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.net Modifications at the N-1, C-5, and C-3 positions of the isatin ring have led to the development of compounds with potent pharmacological properties. These include, but are not limited to, anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.gov The ability to readily generate diverse isatin-based libraries through various synthetic methodologies has made it a focal point in the search for novel therapeutic agents. researchgate.net The synthetic accessibility and the potential for chemical modification make isatin an attractive starting material for the generation of complex molecules with tailored biological functions. semanticscholar.orgcolab.ws

Overview of Furan-Containing Heterocyclic Compounds in Biological and Synthetic Research

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is another important scaffold in the realm of organic and medicinal chemistry. utripoli.edu.lyijabbr.com The furan ring is present in a variety of natural products and has been incorporated into numerous synthetic compounds with significant biological activities. utripoli.edu.lyresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comresearchgate.net

In synthetic chemistry, the furan ring serves as a versatile intermediate for the construction of other chemical entities. ijsrst.com The reactivity of the furan ring allows for various transformations, enabling the synthesis of diverse and complex molecular architectures. ijabbr.com The inclusion of a furan nucleus into a molecule can significantly influence its biological activity, often enhancing its therapeutic potential. utripoli.edu.ly This has led to the widespread use of furan derivatives in drug discovery programs. researchgate.netijsrst.com A number of commercially available drugs contain the furan moiety, highlighting its importance in the pharmaceutical industry. utripoli.edu.lyijabbr.com

Contextualization of 5-(2-Furyl)-1H-indole-2,3-dione within Contemporary Organic and Medicinal Chemistry Research

The compound this compound is a hybrid molecule that combines the structural features of isatin and furan. The synthesis of such hybrid molecules is a prominent strategy in modern drug discovery, aiming to create novel compounds with enhanced or unique biological activities by integrating different pharmacophores. nih.gov In this specific molecule, the furan ring is attached at the C-5 position of the isatin scaffold.

Research into 5-substituted isatin derivatives has been an active area of investigation, as modifications at this position have been shown to significantly impact their biological profiles. researchgate.net The synthesis of 5-substituted indole-2,3-diones is a key focus for medicinal chemists aiming to develop new therapeutic agents. researchgate.net

The combination of the isatin scaffold, known for its broad biological activities, with the furan ring, another biologically significant heterocycle, presents an intriguing prospect for the discovery of new lead compounds. The study of this compound and its analogs could lead to the identification of molecules with potential applications in various therapeutic areas, such as oncology and infectious diseases, which are common targets for both isatin and furan derivatives. nih.govresearchgate.net The synthesis and biological evaluation of such hybrid structures are therefore of considerable interest in contemporary organic and medicinal chemistry research. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7NO3 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

5-(furan-2-yl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C12H7NO3/c14-11-8-6-7(10-2-1-5-16-10)3-4-9(8)13-12(11)15/h1-6H,(H,13,14,15) |

InChI Key |

SPCDDCLVEXILMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 5 2 Furyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. uobasrah.edu.iq Through various NMR experiments, it is possible to map the carbon skeleton, identify the chemical environment of each proton and carbon, and establish through-bond and through-space connectivities.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-(2-Furyl)-1H-indole-2,3-dione, the spectrum is expected to show distinct signals for the N-H proton, the three protons on the benzene (B151609) portion of the indole (B1671886) ring, and the three protons of the furan (B31954) ring.

The N-H proton of the isatin (B1672199) core typically appears as a broad singlet in the downfield region, often above δ 10.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and its acidic nature. The protons of the indole ring (H-4, H-6, and H-7) form an AMX spin system. H-4, being ortho to the electron-withdrawing furan substituent, is expected to be the most downfield of the three. H-7 is adjacent to the N-H group, while H-6 is situated between two other protons. youtube.com

The protons of the 2-furyl substituent also exhibit a characteristic pattern. The proton at the 5' position (H-5') is adjacent to the ring oxygen and is typically the most deshielded of the furan protons. The protons at the 3' and 4' positions (H-3' and H-4') will appear as doublets of doublets due to coupling with each other and with H-5'. organicchemistrydata.org

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 10.0 | s (broad) | - |

| H-4 | ~7.8-8.0 | d | J(H4-H6) ≈ 2.0 Hz |

| H-6 | ~7.6-7.8 | dd | J(H6-H7) ≈ 8.5 Hz, J(H6-H4) ≈ 2.0 Hz |

| H-7 | ~7.0-7.2 | d | J(H7-H6) ≈ 8.5 Hz |

| H-5' (Furan) | ~7.5-7.7 | dd | J(H5'-H4') ≈ 1.8 Hz, J(H5'-H3') ≈ 0.8 Hz |

| H-3' (Furan) | ~6.8-7.0 | dd | J(H3'-H4') ≈ 3.6 Hz, J(H3'-H5') ≈ 0.8 Hz |

| H-4' (Furan) | ~6.5-6.7 | dd | J(H4'-H3') ≈ 3.6 Hz, J(H4'-H5') ≈ 1.8 Hz |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insight into their electronic environment. irisotope.com For this compound, twelve distinct signals are expected. The most downfield signals correspond to the two carbonyl carbons of the isatin core. The C-3 ketone carbonyl typically resonates at a lower field than the C-2 amide carbonyl. The aromatic carbons of the indole and furan rings appear in the range of δ 110-150 ppm. The specific chemical shifts are influenced by the nature of the substituents. irisotope.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Ketone C=O) | ~183-185 |

| C-2 (Amide C=O) | ~158-160 |

| C-7a | ~150-152 |

| C-2' (Furan) | ~148-150 |

| C-5' (Furan) | ~144-146 |

| C-5 | ~135-137 |

| C-3a | ~118-120 |

| C-4 | ~125-127 |

| C-6 | ~122-124 |

| C-7 | ~112-114 |

| C-3' (Furan) | ~112-114 |

| C-4' (Furan) | ~108-110 |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively link the proton and carbon assignments listed in the tables above. For instance, it would show a cross-peak connecting the ¹H signal at ~7.8-8.0 ppm with the ¹³C signal at ~125-127 ppm, confirming their assignment to H-4 and C-4, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

A correlation between the indole proton H-4 and the furan carbon C-2', confirming the point of attachment.

Correlations from the furan proton H-3' to indole carbons C-5 and C-4.

Correlations from the N-H proton to carbonyl carbon C-2 and aromatic carbons C-7a and C-7.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary suppression): This experiment provides information about the type of carbon atom (CH, CH₂, CH₃, or quaternary). For this molecule, a DEPTQ spectrum would show positive signals for all CH groups and would suppress the signals for the six quaternary carbons (C-2, C-3, C-3a, C-5, C-7a, and C-2'), aiding in their identification.

The single bond connecting the furan and indole rings (C5-C2') allows for rotation. Due to steric hindrance between the protons on the adjacent rings (e.g., H-4 of indole and H-3' of furan), this rotation is not free and is associated with a specific energy barrier. This can lead to the existence of different conformers (or rotamers), defined by the relative orientation of the furan oxygen atom with respect to the isatin core.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the primary method for studying such conformational exchange processes. nih.gov At a sufficiently low temperature (the "slow exchange limit"), the rotation around the C5-C2' bond would be slow on the NMR timescale, and separate signals for each distinct conformer might be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single time-averaged signal at the "fast exchange limit". Analysis of the line shapes at different temperatures allows for the calculation of the rotational energy barrier (ΔG‡), providing valuable insight into the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound (C₁₂H₇NO₃), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its exact mass.

The fragmentation of the isatin core is well-documented. researchgate.netresearchgate.net A characteristic fragmentation pathway involves the sequential loss of two carbonyl groups as carbon monoxide (CO). The initial loss of CO from the C-2 position is a common fragmentation pathway for isatin derivatives. researchgate.net The furyl substituent can also undergo characteristic fragmentation.

Expected Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 213 | [M]⁺• (Molecular Ion) |

| 185 | [M - CO]⁺• |

| 157 | [M - 2CO]⁺• |

| 146 | [C₉H₄NO]⁺ (Loss of furan ring) |

| 130 | [C₈H₄N]⁺ (Loss of furan and CO) |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibration of the lactam will appear as a distinct band, typically in the range of 3200-3400 cm⁻¹. The most prominent features will be the two carbonyl (C=O) stretching bands. Due to the different electronic environments, the ketone (C-3) and amide (C-2) carbonyls will have distinct frequencies. The ketone C=O stretch is generally observed at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the amide C=O stretch (around 1720-1740 cm⁻¹). nih.govnih.gov The spectrum will also feature bands corresponding to the C=C stretching of the aromatic and furan rings and the C-O-C stretching of the furan ether linkage. chemicalbook.com

Expected Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ketone, C-3) | 1740 - 1760 |

| C=O Stretch (Amide, C-2) | 1720 - 1740 |

| Aromatic/Furan C=C Stretch | 1580 - 1620 |

| Furan C-O-C Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

The UV-Vis spectrum of the parent compound, 1H-indole-2,3-dione (isatin), typically exhibits multiple absorption bands corresponding to various electronic transitions. In methanol, isatin shows absorption maxima (λmax) at approximately 297 nm and 416 nm, which are attributed to π → π* and n → π* transitions, respectively. researchgate.net Another study reports absorption bands for isatin in aqueous solution at 249 nm and 296 nm (π→π* transitions) and a lower intensity band at 420 nm (n→π* transition). researchgate.net The exact positions of these bands can be influenced by the solvent polarity.

For this compound, the introduction of the 2-furyl group at the 5-position of the isatin core is expected to influence the electronic absorption spectrum. The furan ring, being an aromatic heterocycle, will conjugate with the indole system, likely resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted isatin. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atoms, may also be affected, though typically to a lesser extent.

While specific experimental UV-Vis data for this compound is not available in the cited literature, the expected absorption maxima would provide key insights into its electronic structure.

Table 1: Representative UV-Vis Absorption Data for Isatin

| Solvent | λmax (nm) | Transition | Reference |

| Methanol | 297 | π → π | researchgate.net |

| 416 | n → π | researchgate.net | |

| Aqueous | 249, 296 | π → π | researchgate.net |

| 420 | n → π | researchgate.net |

This table provides data for the parent compound, isatin, as a reference.

Elemental Analysis for Empirical Formula Confirmation

The molecular formula for this compound is C12H7NO3. Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer for a pure sample of the compound should fall within a narrow margin of error (typically ±0.4%) of these theoretical values.

While specific experimental elemental analysis data for this compound is not detailed in the provided search results, the table below outlines the expected theoretical values. For related 5-substituted isatin derivatives, elemental analysis has been successfully used to confirm their structures. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C12H7NO3)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 67.61% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.51% |

| Total | 213.192 | 100.00% |

This table presents the calculated theoretical elemental composition.

Structural and Conformational Investigations of 5 2 Furyl 1h Indole 2,3 Dione

Conformational Analysis of the 5-(2-Furyl) Substituent and its Relationship to the Indole-2,3-dione Core

Several factors influence the preferred conformation, including steric hindrance between adjacent hydrogen atoms on the rings and electronic effects such as conjugation. Computational modeling and experimental studies on analogous bi-aromatic systems suggest that the molecule will likely adopt a conformation that minimizes steric repulsion while maximizing electronic stabilization. In the case of 5-aryl substituted isatins, a coplanar arrangement of the substituent with the isatin (B1672199) ring is often favored to enhance electronic interactions, unless significant steric clashes force a twisted conformation. nih.gov

The rotational barrier between different conformations is a key parameter. Studies on similar alkenyl-indole scaffolds have determined rotational barriers, providing insight into the energy required to interconvert between different spatial arrangements. researchgate.net For 5-(2-furyl)-1H-indole-2,3-dione, the barrier to rotation around the C-C single bond would be influenced by the electronic character of both the furan (B31954) and isatin rings.

Table 1: Plausible Conformations of this compound and Influencing Factors

| Conformation | Dihedral Angle (approx.) | Key Influencing Factors | Expected Stability |

| Planar (syn) | 0° | Maximized π-conjugation, potential steric hindrance between H on furan and H on isatin. | Potentially stable, depends on balance of electronic and steric effects. |

| Planar (anti) | 180° | Maximized π-conjugation, reduced steric hindrance compared to syn. | Likely the most stable planar conformation. |

| Non-planar (Twisted) | 0° < θ < 90° | Relief of steric strain. | May be populated, especially if steric hindrance in planar forms is significant. |

Tautomeric Considerations within the Furan and Indole-2,3-dione Rings

Tautomerism, the interconversion of structural isomers through proton migration, is a crucial aspect of the chemistry of both indole-2,3-dione and furan rings.

The indole-2,3-dione moiety can exhibit lactam-lactim tautomerism. nih.govarkat-usa.orgyoutube.com The lactam form is generally predominant, but the lactim tautomer can be stabilized under certain conditions, such as in protic solvents or upon coordination with metal ions. researchgate.net This equilibrium is significant as it alters the hydrogen bonding capacity and the electronic properties of the isatin core.

Table 2: Lactam-Lactim Tautomerism in the Indole-2,3-dione Core

| Tautomeric Form | Structural Features |

| Lactam | Contains an N-H bond and two carbonyl groups (C=O). |

| Lactim | Contains an O-H group (enol) and an imine (C=N) functionality. |

Furthermore, the dicarbonyl nature of the isatin ring allows for keto-enol tautomerism at the C3-carbonyl group. orgoreview.compressbooks.pubmasterorganicchemistry.comyoutube.com The keto form is typically more stable for monocarbonyl compounds, but the presence of adjacent carbonyls and the aromatic system can influence this equilibrium. pressbooks.pub

The furan ring itself is generally stable, but in the context of the larger molecule, protonation and subsequent rearrangement could be envisaged under strongly acidic conditions, although this is less common. Recyclization reactions of related furyl-indoles have been reported to proceed through tautomeric shifts. researchgate.net

Table 3: Keto-Enol Tautomerism in the Indole-2,3-dione Moiety

| Tautomeric Form | Structural Features |

| Keto form | Contains two carbonyl (C=O) groups at positions 2 and 3. |

| Enol form | Contains a hydroxyl (-OH) group at position 3 and a carbonyl group at position 2. |

X-ray Crystallography and Solid-State Structural Determination of Analogous Systems

While the specific crystal structure of this compound is not extensively reported, analysis of closely related 5-substituted isatin derivatives provides a strong basis for predicting its solid-state conformation. X-ray diffraction studies on compounds such as 5-bromoisatin (B120047) derivatives have revealed detailed information about bond lengths, bond angles, and intermolecular interactions in the crystalline state. researchgate.net

These studies consistently show a nearly planar indole-2,3-dione ring system. The substituents at the 5-position are often found to be coplanar or nearly coplanar with the indole (B1671886) ring, facilitating crystal packing through π-π stacking and hydrogen bonding interactions involving the N-H and carbonyl groups. For instance, the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, derived from 5-bromoisatin, shows a triclinic crystal system with specific unit cell dimensions. researchgate.net Similarly, crystal structures of various isatin-hydrazone derivatives have been determined, confirming the planarity of the isatin core and providing data on intermolecular contacts. mdpi.com

Based on these analogous systems, it is anticipated that this compound would crystallize in a manner that allows for significant intermolecular hydrogen bonding and π-stacking, with the furan ring likely adopting a conformation that is close to coplanar with the isatin moiety to optimize these interactions.

Table 4: Crystallographic Data for an Analogous 5-Substituted Isatin Derivative (5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

Biological Activity Spectrum of 5 2 Furyl 1h Indole 2,3 Dione and Its Derivatives in Vitro Studies

Antimicrobial Activity

The core structure of 1H-indole-2,3-dione has been the foundation for the development of numerous antimicrobial agents. nih.govresearchgate.netchula.ac.th Modifications on the isatin (B1672199) ring, including the introduction of different substituents, have led to compounds with significant efficacy against a range of microbial pathogens. nih.govmdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial properties of 5-(2-Furyl)-1H-indole-2,3-dione are not extensively detailed in the provided context, the broader class of isatin derivatives has shown considerable promise. For instance, synthetic analogues of isatin have demonstrated potent inhibitory activity against various marine bacteria, including Planococcus donghaensis, Erythrobacter litoralis, Alivibrio salmonicida, and Vibrio furnisii. nih.govresearchgate.net These modified analogues often show stronger activity than the parent isatin molecule, highlighting the potential of the 1H-indole-2,3-dione scaffold as a source for future antibacterial agents. nih.govresearchgate.net

Derivatives incorporating other heterocyclic moieties, such as triazoles, have also been synthesized and tested. For example, certain indole-triazole derivatives have shown a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, some indole-triazole compounds demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), even more effective than the reference drug ciprofloxacin. nih.gov The introduction of a furan (B31954) ring has also been explored in related heterocyclic systems, with derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol showing moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. zsmu.edu.ua

Table 1: Antibacterial Activity of Selected Isatin and Indole (B1671886) Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |

| Synthetically Modified Isatin | Planococcus donghaensis | Potent Inhibitory Activity | nih.govresearchgate.net |

| Synthetically Modified Isatin | Erythrobacter litoralis | Potent Inhibitory Activity | nih.govresearchgate.net |

| Synthetically Modified Isatin | Alivibrio salmonicida | Potent Inhibitory Activity | nih.govresearchgate.net |

| Indole-Triazole Derivatives | Various Bacteria | MIC: 3.125-50 µg/mL | nih.gov |

| Indole-Triazole Derivative (3d) | MRSA | More effective than ciprofloxacin | nih.gov |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate Activity | zsmu.edu.ua |

Antifungal Efficacy

The antifungal potential of the isatin scaffold is also an area of active investigation. Studies on indole-triazole hybrids have revealed significant antifungal properties. mdpi.comnih.gov For instance, certain newly synthesized indole-1,2,4-triazole conjugates displayed potent in vitro antifungal activity against Candida tropicalis, with MIC values as low as 2 µg/mL. mdpi.com Some of these compounds also showed notable activity against Candida albicans. mdpi.com

The compound 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, an indole-triazole derivative, has been identified as a promising lead for developing new antibacterial and antifungal agents. nih.gov This suggests that combining the indole nucleus with other heterocyclic systems like furan could yield compounds with valuable antifungal properties.

Antineoplastic / Anticancer Activity

Derivatives of isatin are well-documented for their cytotoxicity against various human carcinoma cell lines, establishing this scaffold as a promising starting point for the development of new chemotherapeutic agents. researchgate.netnih.gov

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

Isatin itself, isolated from the flowers of Couroupita guianensis, has demonstrated cytotoxicity against human promyelocytic leukemia (HL60) cells. nih.gov Numerous synthetic derivatives have shown enhanced and selective activity. For example, 5-substituted analogs, particularly those with halide groups, have high antiproliferative effects. researchgate.net

Specifically, derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone were found to be cytotoxic against chronic myeloid leukemia cell lines (K562, HL60) and B-lymphoma cell lines (P3HR1), with IC50 values in the range of 0.95–2.41 μM for the B-lymphoma cells. researchgate.net In a different study, newly designed furan derivatives containing benzimidazole (B57391) or benzothiazole (B30560) nuclei were evaluated for their antitumor activity against human lung cancer cell lines (A549, HCC827, and NCI-H358), with several compounds showing the potential to halt cell proliferation. nih.gov Furthermore, a compound featuring a furyl group linked to an indazole ring, YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], has been shown to inhibit endothelial cell functions, suggesting anti-angiogenic potential which is critical in cancer treatment. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Isatin and Furan Derivatives

| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| Isatin | Human promyelocytic leukemia (HL60) | CC50: 2.94 μg/ml | nih.gov |

| 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones | B-lymphoma (P3HR1, P3HR1Vin) | 0.95–2.41 μM | researchgate.net |

| Furan-benzothiazole derivatives | Human lung cancer (A549, etc.) | Potential antitumor activity | nih.gov |

| 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) | Endothelial Cells | Inhibition of angiogenic functions | nih.gov |

Investigations into Cellular Mechanisms (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The anticancer effects of isatin derivatives are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. Isatin isolated from Couroupita guianensis was found to induce apoptosis in HL60 leukemia cells, as confirmed by DNA fragmentation and flow cytometry analysis. nih.gov This indicates that the compound can trigger the cell's suicide machinery, a key mechanism for eliminating cancerous cells.

Other indole derivatives have also been shown to arrest the cell cycle at different phases. For example, certain indolo-pyrazole derivatives grafted with thiazolidinone were found to induce cell-cycle arrest in the G2/M phase. nih.gov This disruption of the normal cell division process is a common strategy for many anticancer drugs.

Enzyme Inhibition Studies (e.g., Caspases, Bcl-2, CDK-2, APN, Aldose Reductase)

The molecular targets of isatin derivatives are diverse and include several key enzymes involved in cancer progression. Isatins have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of various drugs. nih.gov The inhibitory potency of these compounds was found to be related to their hydrophobicity. nih.gov

While direct inhibition studies on caspases or Bcl-2 by this compound are not specified, the induction of apoptosis by the parent isatin molecule implies an interaction with the apoptotic pathway, which is regulated by proteins such as caspases and the Bcl-2 family. nih.gov Furthermore, the ability of some indole derivatives to arrest the cell cycle points towards potential inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. nih.gov For instance, some nortopsentin analogs, which are indole alkaloids, were found to induce cell cycle arrest at the G1 phase through the downregulation of CDK2 and CDK4 expression. researchgate.net

Anti-Inflammatory Properties

Isatin, or 1H-indole-2,3-dione, and its derivatives have demonstrated a range of biological activities, including anti-inflammatory properties. bohrium.comresearchgate.net The anti-inflammatory potential of these compounds has been investigated through various in vitro and in vivo models. nih.govnih.gov

A study on indole-imidazolidine derivatives, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), revealed their ability to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov Similarly, certain 11-oxooleanolic acid derivatives incorporating an indole moiety have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α) while upregulating the anti-inflammatory cytokine IL-10. nih.gov The mechanism for this action is thought to involve the inhibition of inflammatory signaling pathways like NF-κB, MAPKs, and PI3K/Akt, and the activation of the Nrf2/HO-1 pathway. nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines. nih.govrsc.org Many of these compounds effectively inhibited the release of NO, IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org Structure-activity relationship analysis indicated that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity. nih.govrsc.org

In another study, newly synthesized 1,5-disubstituted indole derivatives displayed anti-inflammatory activity, with some compounds showing more potent inhibition than the standard drug indomethacin. researchgate.net The anti-inflammatory activity of these derivatives ranged from 12.12% to 65.51% inhibition. researchgate.net

Table 1: In Vitro Anti-Inflammatory Activity of Indole Derivatives

Antioxidant Capacity and Radical Scavenging Properties

The antioxidant potential of isatin and its derivatives has been a subject of interest in medicinal chemistry. researchgate.net The core structure of isatin, an oxidized indole, is found in compounds that exhibit antioxidant activities. researchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. medwinpublishers.complos.org

Studies on indole derivatives have shown that their antioxidant activity is influenced by their chemical structure. nih.gov For instance, certain gramine (B1672134) derivatives demonstrated significant DPPH radical scavenging activity, which is attributed to the indole ring's ability to donate a hydrogen or an electron to stabilize free radicals. nih.gov The presence of a free electron pair on the heterocyclic nitrogen atom in the indole structure is considered an active redox center, contributing to its antioxidant properties. nih.gov

In a study of novel hybrid indole-based caffeic acid amide derivatives, several compounds exhibited excellent DPPH radical scavenging activities, with some being more active than the standard antioxidant Trolox. mdpi.com Specifically, compounds 3a, 3f, 3h, 3j, and 3m showed notable activity. mdpi.com Furthermore, some of these compounds demonstrated a high capacity to neutralize the ABTS•+ radical cation, again surpassing Trolox in effectiveness. mdpi.com

The antioxidant activity of isatin isolated from the flowers of Couroupita guianensis was confirmed through its ability to scavenge free radicals in a lipid peroxidation assay. nih.gov Another study on new phenolic derivatives of thiazolidine-2,4-dione highlighted that biphenolic derivatives with ortho-positioned hydroxyl groups exhibited the highest radical scavenging activity in both DPPH and ABTS assays. mdpi.com

Table 2: In Vitro Antioxidant Activity of Isatin and its Derivatives

Anticonvulsant Activity

Isatin derivatives have been extensively studied for their anticonvulsant properties. researchgate.netnih.gov The evaluation of these compounds is often carried out using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. srce.hrbenthamdirect.com

Several mechanisms are thought to contribute to the anticonvulsant effects of drugs, including the blockade of voltage-gated sodium channels, enhancement of GABAergic neurotransmission, and inhibition of glutamatergic neurotransmission. nih.gov Research on isatin derivatives suggests their potential to act through these pathways. For instance, some isatin derivatives that showed efficacy in both MES and PTZ models also demonstrated a significant increase in brain GABA levels. sciepub.com

In one study, Schiff bases of N-methyl and N-acetyl isatin derivatives were synthesized and screened for anticonvulsant activity. srce.hr Notably, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin exhibited activity in both MES and ScMet tests, suggesting its potential as a broad-spectrum anticonvulsant. srce.hr Another study on 5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one analogues identified a compound (3d) with good anticonvulsant activity in both MES and scPTZ tests and a favorable toxicity profile. benthamdirect.com Molecular docking studies suggested that this compound binds to the GluN1 subunit of the NMDA receptor. benthamdirect.com

Furthermore, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives demonstrated significant anti-seizure activity in both MES and PTZ models in mice, highlighting their potential as lead compounds for new anticonvulsant drugs. nih.gov The design of hybrid compounds, combining pharmacophoric units like pyrrolidine-2,5-dione and a thiophene (B33073) ring, is another strategy being explored to develop anticonvulsants with multiple mechanisms of action. nih.gov

Table 3: Anticonvulsant Activity of Isatin Derivatives

Antiviral Activity (e.g., Anti-HIV)

The isatin scaffold has emerged as a "privileged heterocyclic motif" in the development of broad-spectrum antiviral agents. researchgate.netconsensus.app Derivatives of isatin have been synthesized and evaluated for their activity against a variety of viruses, including the Human Immunodeficiency Virus (HIV). bohrium.comnih.gov

The anti-HIV activity of isatin derivatives is often assessed in vitro by measuring the inhibition of viral replication in cell lines like MT-4. nih.govpopline.org Several classes of isatin derivatives have shown promise. For example, norfloxacin-isatin Mannich bases were reported to be potent inhibitors of HIV-1 replication. nih.gov Schiff and Mannich bases of isatin have also been synthesized and tested, with some compounds demonstrating protection against HIV-1 and HIV-2. bohrium.compopline.org

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more potent anti-HIV isatin derivatives. bohrium.comnih.gov These studies have explored the impact of different substituents at various positions on the isatin core. For instance, some research has indicated that the presence of a methyl group at the C-6 position of the indolyl ring and a nitro group at the meta position of an arylsulfonyl ring can lead to good antiviral activity with low cytotoxicity. scielo.br Other studies have explored the linkage of isatin to other moieties, such as aminopyrimidinimino groups, which resulted in compounds that inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov

Furthermore, isatin derivatives have been investigated for their activity against other viruses. For example, a 5-fluoro derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide was found to inhibit HCV RNA synthesis. nih.gov

Table 4: In Vitro Anti-HIV Activity of Isatin Derivatives

Other Biological Target Modulations (e.g., Bacterial Regulator Proteins, Neurotransmitter Systems)

Beyond the activities previously discussed, isatin and its derivatives interact with a variety of other biological targets, including bacterial enzymes and components of the neurotransmitter system.

In the realm of antibacterial research, isatin derivatives have been designed to target essential bacterial enzymes. nih.gov One such target is peptidoglycan glycosyltransferase (PGT), an enzyme involved in bacterial cell wall synthesis. nih.gov A study on isatin derivatives with substituents at the N-1, C-3, and C-5 positions found that some compounds exhibited excellent in vitro inhibition of E. coli PBP 1b, a PGT. nih.gov The most effective of these new compounds had a half-maximal inhibitory concentration (IC50) of 8.9 μM. nih.gov These findings suggest that isatin-based molecules can be potent antimicrobial agents by targeting bacterial PGT. nih.gov

Regarding the nervous system, isatin derivatives have shown potential to modulate neurotransmitter systems. As mentioned in the anticonvulsant section, some isatin derivatives that exhibit antiepileptic effects also lead to a significant increase in brain GABA levels, indicating an interaction with the GABAergic system. sciepub.com The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its enhancement is a key mechanism for many anticonvulsant drugs. nih.gov

Furthermore, isatin derivatives have been explored as reactivators of acetylcholinesterase (AChE), an essential enzyme in the cholinergic neurotransmitter system. nih.gov A study on novel isatin derivatives linked to a pyridinium (B92312) 4-oxime moiety found them to be promising candidates for reactivating AChE inhibited by organophosphorus compounds. nih.gov This highlights another facet of the interaction of isatin derivatives with neurotransmitter systems.

Table 5: Modulation of Other Biological Targets by Isatin Derivatives

Structure Activity Relationship Sar Studies of 5 2 Furyl 1h Indole 2,3 Dione Derivatives

Positional and Substituent Effects on the Indole-2,3-dione Ring on Biological Activity

The isatin (B1672199) nucleus is a versatile scaffold that can be modified at several positions, most notably at the N-1, C-3, and the aromatic C-5 and C-7 positions, to modulate its biological profile. nih.govnih.gov

Substitution at the C-5 and C-7 Positions: The C-5 position of the isatin ring is a key site for substitution, and the nature of the substituent at this position can significantly influence the compound's biological activity. nih.gov Studies have shown that the introduction of electron-withdrawing groups, such as halogens, can enhance the antimicrobial and cytotoxic properties of isatin derivatives. kashanu.ac.irnih.gov For instance, in a study of bis-diisatin furan (B31954) compounds, which feature a furan ring bridging two isatin units at their C-3 positions, substitutions on the isatin's benzene (B151609) ring were found to be critical for cytotoxicity. The compound with a bromine atom at the C-7 position (bis-[7,7′] dibromodiisatin [3,3′] furan) exhibited the highest cytotoxicity, followed by the C-5 chloro- and C-7 ethyl-substituted analogs. researchgate.netdoaj.org This suggests that both the position and the electronic nature of the substituent on the indole-2,3-dione ring are pivotal for biological potency.

Table 1: Cytotoxicity of Substituted Bis-diisatin [3,3′] Furan Derivatives

| Compound | Substituent on Isatin Ring | LC₅₀ (µg/mL) |

|---|---|---|

| bis-diisatin [3,3′] furan | Unsubstituted | > 40 |

| bis-[5,5′] dichlorodiisatin [3,3′] furan | 5-Chloro | 1.77 |

| bis-[7,7′] dibromodiisatin [3,3′] furan | 7-Bromo | 0.84 |

| bis-[7,7′] diethyldiisatin [3,3′] furan | 7-Ethyl | 1.77 |

Data sourced from a brine shrimp lethality bioassay. researchgate.netdoaj.org

Substitution at the N-1 Position: The nitrogen atom at the 1-position of the isatin ring is another critical point for derivatization. N-alkylation or N-benzylation can significantly alter the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov In some series of isatin derivatives, N-substitution has been shown to enhance anticancer activity. nih.gov

Modification at the C-3 Position: The C-3 carbonyl group of isatin is highly reactive and is a common site for modification, often leading to the formation of Schiff bases or thiosemicarbazones. kashanu.ac.irbjbs.com.brbiomedres.us These modifications can dramatically enhance the biological activity of the parent compound by introducing new pharmacophoric features and altering the molecule's ability to interact with biological targets.

Role of the Furan Moiety and its Substitutions in Modulating Biological Potency and Selectivity

The furan ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial effects. nih.gov Its electron-rich nature and aromaticity allow for various interactions with biological macromolecules. researchgate.netnih.gov

One of the most potent compounds in a studied series was a 5-nitrofuran-isatin hybrid that demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The same study revealed that these hybrids also possessed significant anticancer activity against the human colon cancer cell line HCT 116, with IC₅₀ values in the low micromolar range. researchgate.net

Table 2: Biological Activity of 5-Nitrofuran-Isatin Hybrids

| Compound | Linker | Anticancer Activity (HCT 116, IC₅₀ µM) | Antimicrobial Activity (MRSA, MIC µg/mL) |

|---|---|---|---|

| Hybrid 1 | -CH=N-NH-C(=S)-NH₂ | 8.8 | >32 |

| Hybrid 2 | -CH=N-N=C(CH₃)₂ | 1.62 | 8 |

| Hybrid 3 | -CH=N-NH-C(=O)-Ph | 3.42 | 1 |

These hybrids are based on a 5-(5-nitrofuran-2-yl) scaffold linked to the C-3 position of isatin via an azomethine bridge. researchgate.net

These findings underscore the importance of the furan moiety and its substitution pattern in fine-tuning the biological potency and selectivity of 5-(2-Furyl)-1H-indole-2,3-dione derivatives. The presence of the nitro group on the furan ring is a clear determinant of the enhanced bioactivity.

Influence of Linkers and Bridging Units in Derivatized Systems

Schiff Base and Thiosemicarbazone Linkers: Schiff bases (-N=CH-) and thiosemicarbazones are frequently used linkers in the design of isatin derivatives. bjbs.com.brbiomedres.us In the case of the aforementioned 5-nitrofuran-isatin hybrids, an azomethine (-CH=N-) linker connects the furan ring to the C-3 position of the isatin. researchgate.net The variation in the group attached to this linker significantly impacted both the anticancer and antimicrobial activities, as shown in Table 2. This highlights the linker's role in presenting the key pharmacophoric elements in an optimal orientation for biological activity.

Direct Furan Bridge: In a unique structural arrangement, a furan ring can act as a direct bridge between two isatin molecules, as seen in bis-diisatin [3,3′] furan derivatives. researchgate.netdoaj.org In these compounds, the furan ring is attached to the C-3 position of two isatin units. The rigidity of this system, combined with the electronic effects of substituents on the isatin rings, dictates the cytotoxic potential.

Sulfonyl Linkers: More complex linkers, such as a piperazinyl-sulfonyl bridge, have also been explored. For example, a derivative where a furoyl-piperazine moiety is attached to the 5-position of the isatin ring via a sulfonyl group has been synthesized. nih.gov This type of linker provides a more flexible and extended structure, allowing for interactions with different regions of a biological target.

Rational Design Principles for Enhanced Bioactivity based on SAR Data

The accumulated SAR data provides several guiding principles for the rational design of novel and more potent this compound derivatives:

Strategic Substitution on the Isatin Ring: The C-5 position of the isatin ring is a prime target for modification. The introduction of small, electron-withdrawing groups, particularly halogens, appears to be a favorable strategy for enhancing cytotoxic and antimicrobial activities. nih.govresearchgate.netdoaj.org Further exploration of various substituents at the C-5 and C-7 positions is warranted.

Exploitation of the Furan Moiety: The furan ring is a key contributor to biological activity. The introduction of strong electron-withdrawing groups, such as a nitro group, at the 5-position of the furan ring has been shown to dramatically increase both anticancer and antimicrobial potency. researchgate.net This suggests that the furan ring should be considered an active site for targeted modifications to fine-tune the electronic properties of the molecule.

Optimization of Linker Units: The choice of linker between the isatin core and other moieties is critical. Schiff base and thiosemicarbazone linkers at the C-3 position of isatin have proven effective in generating highly active compounds. researchgate.netbjbs.com.br The design of novel linkers with varying lengths, flexibility, and hydrogen-bonding capabilities could lead to improved potency and selectivity.

Molecular Hybridization: The concept of molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, is a promising approach. nih.gov This can lead to multi-target compounds or agents with enhanced efficacy.

By systematically applying these design principles, future research can focus on developing new generations of this compound derivatives with optimized therapeutic profiles for various diseases, including cancer and infectious diseases.

Computational and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

There is no specific information available in the searched literature regarding molecular docking studies performed on 5-(2-Furyl)-1H-indole-2,3-dione. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isatin (B1672199) derivatives, this method is often employed to predict their interaction with protein targets.

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)

No dedicated quantum chemical calculations for this compound were found in the reviewed literature. Such calculations, often using methods like Density Functional Theory (DFT), are utilized to determine the electronic properties of a molecule, which can provide insights into its reactivity and stability.

Conformational Analysis and Energy Minimization through Computational Methods

Specific conformational analysis and energy minimization studies for this compound are not documented in the available research. This type of analysis is crucial for understanding the three-dimensional structure of a molecule and identifying its most stable conformers, which is a prerequisite for accurate molecular docking and other computational studies.

Prediction of Binding Modes, Affinity, and Mechanism of Action

In the absence of molecular docking and other computational studies, there is no information available to predict the binding modes, binding affinity, or mechanism of action of this compound.

Conclusion and Future Research Directions

Synthesis and Biological Potential of 5-(2-Furyl)-1H-indole-2,3-dione: A Summary

The synthesis of this compound can be achieved through established methods for the preparation of 5-substituted isatins. One of the most common and versatile methods is the Sandmeyer methodology. pharmaerudition.org This approach typically involves the reaction of a suitably substituted aniline (B41778), in this case, 4-(2-furyl)aniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired 5-(2-furyl)isatin. researchgate.netresearchgate.net

Another notable synthetic route is the Stolle synthesis, which involves the reaction of an aniline with oxalyl chloride to form a chloro-oxoacetanilide, followed by an intramolecular Friedel-Crafts cyclization. pharmaerudition.org While less common, direct oxidation of 5-(2-furyl)indole could also potentially yield the target dione.

The biological potential of this compound is largely inferred from the extensive research on isatin (B1672199) and its derivatives. The isatin scaffold is a well-known privileged structure in drug discovery, exhibiting a broad spectrum of biological activities. nih.govchemicalbook.com These activities are often attributed to the ability of the isatin ring to interact with various biological targets.

Anticipated Biological Activities:

Anticancer Activity: Isatin derivatives have shown significant potential as anticancer agents. nih.govnih.gov They have been found to inhibit various cancer cell lines through mechanisms such as the induction of apoptosis and the inhibition of kinases. nih.govfrontiersin.org The introduction of a furan (B31954) moiety, another heterocycle with known anticancer properties, may enhance this activity.

Antimicrobial Activity: The isatin nucleus is a common feature in many compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net The furan ring is also present in numerous antimicrobial agents. Therefore, this compound is expected to exhibit antimicrobial activity against a range of pathogens.

Antiviral Activity: Several isatin derivatives have been reported to possess antiviral properties, including activity against HIV. mdpi.commdpi.com The combination of the isatin and furan rings could lead to novel antiviral agents.

Identification of Knowledge Gaps and Areas for Further Academic Exploration

Furthermore, the precise biological activity profile of this compound remains to be experimentally determined. Key areas for academic exploration include:

Systematic Biological Screening: Comprehensive in vitro and in vivo studies are necessary to evaluate its activity against a wide panel of cancer cell lines, bacterial strains, and viruses. This would involve determining key parameters such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Mechanism of Action Studies: Once any significant biological activity is identified, further research will be needed to elucidate the underlying mechanism of action. This could involve identifying the specific cellular targets and pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a series of related analogues with modifications to both the furan and isatin rings would provide valuable insights into the structure-activity relationships. This would help in designing more potent and selective derivatives.

Prospects for the Development of Novel Bioactive Molecules Based on the this compound Scaffold

The this compound scaffold holds considerable promise for the development of new bioactive molecules. Its structural features, combining the versatile isatin core with the biologically active furan moiety, offer a rich platform for chemical modification and optimization.

Future drug development efforts could focus on several key strategies:

Lead Optimization: Assuming promising initial biological activity is discovered, the compound can serve as a lead for further optimization. This would involve chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Hybrid Molecule Design: The scaffold can be used to create hybrid molecules by incorporating other pharmacophores known to be active against specific diseases. nih.gov This approach could lead to multi-target drugs with enhanced efficacy.

Development of Prodrugs: To overcome potential issues with solubility or bioavailability, prodrug strategies could be employed. This would involve chemically modifying the molecule to improve its delivery to the target site, where it would then be converted to the active form.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-Furyl)-1H-indole-2,3-dione with high purity?

- Answer : The compound is typically synthesized via multi-step protocols involving heterocyclic coupling reactions. For example, describes a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, yielding 42% purified product after column chromatography (70:30 EtOAc/hexane). Key steps include:

- Solvent optimization : PEG-400 enhances reaction efficiency by stabilizing Cu(I) intermediates.

- Purification : Fast column chromatography with TLC monitoring (Rf = 0.3) ensures purity, confirmed by FAB-HRMS and NMR .

- Critical parameters : Reaction time (12–24 hr), temperature (RT–60°C), and stoichiometric ratios (1:1.2 azide:alkyne) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer : A combination of 1H/13C NMR , 19F NMR (if fluorinated), and HRMS is essential. highlights X-ray crystallography (R factor = 0.073) for resolving bond angles (e.g., C6–C7–C8 = 1.552 Å) and non-covalent interactions (e.g., C–H···O/F). TLC (silica gel, UV detection) and FT-IR (C=O stretch at ~1700 cm⁻¹) further validate functional groups .

Advanced Research Questions

Q. How does the 2-furyl substituent influence the electronic and steric properties of the indole-2,3-dione scaffold?

- Answer : The furyl group introduces π-conjugation and steric bulk, altering reactivity. shows that the furyl C–O bond (1.456 Å) participates in intramolecular hydrogen bonding (C9–H9B···O1, 2.45 Å), stabilizing the crystal lattice. DFT studies (e.g., B3LYP/6-31G*) can model charge distribution, revealing enhanced electrophilicity at C3 due to electron-withdrawing dione groups .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Answer : Systematic structure-activity relationship (SAR) studies are critical. suggests comparing thiosemicarbazone derivatives (e.g., 5-fluoro vs. 5-nitro substituents) via:

- Dose-response assays : IC50 values in cytotoxicity models (e.g., MTT assay).

- Crystallographic data : Correlate bioactivity with substituent orientation (e.g., dihedral angles >30° reduce binding affinity) .

- Statistical validation : Use ANOVA to assess batch-to-batch variability in synthesis .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are standard. applied DFT to analyze frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV), identifying reactive sites for target engagement. Pharmacophore modeling (e.g., MOE software) can map hydrogen-bond acceptors (dione O atoms) and hydrophobic regions (furyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.